Ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidine-5-carboxylate
Description
DHPMs are typically synthesized via the Biginelli condensation, involving aldehydes, β-ketoesters, and urea derivatives . The target compound features a dihydropyrimidine core substituted with a 3-bromo-4-hydroxy-5-methoxyphenyl group at position 4, a hydroxyl group at position 2, and a methyl group at position 4. DHPM derivatives are studied for applications including antibacterial, antihypertensive, and calcium channel-blocking activities .
Properties
IUPAC Name |
ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O5/c1-4-23-14(20)11-7(2)17-15(21)18-12(11)8-5-9(16)13(19)10(6-8)22-3/h5-6,12,19H,4H2,1-3H3,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKHCZFKJKYICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)Br)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 443.29 g/mol. The compound features a dihydropyrimidine core with various functional groups that enhance its biological activity.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes related to cell proliferation, which is particularly relevant in cancer therapy. For instance, it has been shown to modulate the activity of soluble adenylyl cyclase (sAC), an enzyme implicated in intracellular signaling pathways .
- Antioxidant Activity : The presence of hydroxyl and methoxy groups contributes to the compound's potential antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activities
- Anticancer Activity : this compound has demonstrated promising anticancer effects in various studies. It has been reported to induce apoptosis in cancer cell lines through the modulation of key signaling pathways.
- Antidiabetic Effects : Recent studies have highlighted the anti-hyperglycemic properties of dihydropyrimidine derivatives. This compound may enhance insulin sensitivity and reduce blood glucose levels, making it a candidate for diabetes management .
- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antidiabetic | Reduces blood glucose levels | |
| Anti-inflammatory | Potential to mitigate inflammation |
Case Study: Anticancer Mechanism
In a study evaluating the anticancer properties of various dihydropyrimidines, this compound was found to significantly inhibit tumor growth in xenograft models. The mechanism involved the downregulation of key survival pathways in cancer cells, leading to increased rates of apoptosis .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound and its derivatives. Research indicates that compounds with similar structural motifs exhibit cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the effects of derivatives on human colorectal cancer (HCT-116) and breast cancer (MDA-MB-231) cell lines. The results indicated significant potency:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | HCT-116 | 1.36 |
| 8b | HCT-116 | 2.34 |
| 7c | MDA-MB-231 | 6.67 |
| 8b | MDA-MB-231 | 16.03 |
These findings suggest that structural modifications can enhance anticancer activity, particularly through interactions with key signaling pathways involved in cell proliferation and survival.
Antibacterial Activity
The compound also exhibits antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is often measured using agar diffusion tests.
Case Study: Antibacterial Efficacy
The following table summarizes the antibacterial activity of derivatives:
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 8c | Staphylococcus aureus | 12 |
| 8c | Escherichia coli | 11 |
These results indicate that specific structural features contribute to the antibacterial efficacy, making these compounds potential candidates for further development as antimicrobial agents.
Anticancer Mechanism
The mechanism by which these compounds exert their anticancer effects often involves inhibiting critical signaling pathways associated with cancer cell growth. For instance, certain derivatives have been shown to interfere with estrogen receptor signaling and aromatase activity, which are crucial in breast cancer progression.
Antibacterial Mechanism
The antibacterial action is believed to involve disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions within the bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between the target compound and analogous DHPM derivatives:
Hydrogen Bonding and Crystallography
- This contrasts with methoxy or allylsulfanyl substituents, which reduce H-bond donor capacity .
- Crystal Packing: reports a monoclinic (C2/c) crystal system for a DHPM with allylsulfanyl groups, with cell parameters $a = 28.325$ Å, $b = 7.410$ Å . ’s thioxo derivative exhibits a flattened boat conformation and N–H⋯O/S chains, forming 3D networks . The target compound’s hydroxyl groups may similarly stabilize supramolecular architectures .
Physicochemical Properties
- Solubility : The bromo and hydroxy groups increase polarity, likely improving aqueous solubility compared to methoxy or alkyl-substituted analogues (e.g., ) .
- Thermal Stability : Allylsulfanyl derivatives () may exhibit lower melting points due to flexible side chains, whereas the target’s rigid aryl bromo group could enhance thermal stability .
Preparation Methods
Standard Acid-Catalyzed Protocol
In traditional setups, concentrated hydrochloric acid in ethanol facilitates the cyclocondensation. The reaction proceeds via imine formation, followed by nucleophilic attack of the β-keto ester and cyclization. However, the steric hindrance from the bromo and methoxy substituents often necessitates prolonged reaction times (12–24 hours) and yields moderate results (50–65%). Side reactions, such as oxidation of the dihydropyrimidine ring or demethylation of the methoxy group, are common due to the harsh acidic environment.
Solvent-Free Modifications
To enhance efficiency, solvent-free conditions have been adopted. For example, heating equimolar amounts of 3-bromo-4-hydroxy-5-methoxybenzaldehyde, ethyl acetoacetate, and thiourea at 80–100°C without solvent achieves cyclization in 4–6 hours with improved yields (70–75%). The absence of solvent reduces side reactions and simplifies purification.
Catalytic Systems for Enhanced Efficiency
Modern catalytic systems address limitations of the classical method, offering higher yields and shorter reaction times.
Metallophthalocyanine Catalysts
Cobalt(II)-phthalocyanine (Co(II)Pc) has emerged as a highly effective catalyst for DHPM synthesis. In a one-pot protocol, the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde, ethyl acetoacetate, and thiourea with 2 mol% Co(II)Pc in dimethyl carbonate (DMC) at 80°C completes within 1.5 hours, yielding 98% of the target compound. The catalyst’s macrocyclic structure stabilizes intermediates and lowers activation energy, enabling rapid cyclization even with bulky substituents.
Table 1: Performance of Metallophthalocyanine Catalysts
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Co(II)Pc | DMC | 1.5 | 98 |
| Ni(II)Pc | DMC | 3.0 | 90 |
| Cu(II)Pc | DMC | 2.0 | 85 |
Heterogeneous Acid Catalysts
Solid acids like β-cyclodextrin-propyl sulfonic acid (β-CD-PSA) provide eco-friendly alternatives. Using 2 mol% β-CD-PSA under solvent-free conditions at 80°C, the reaction achieves 85–90% yield in 3 hours. The cyclodextrin cavity encapsulates reactants, enhancing proximity and regioselectivity.
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times. A protocol combining 3-bromo-4-hydroxy-5-methoxybenzaldehyde, ethyl acetoacetate, and thiourea in methanol under microwave irradiation (600 W) produces the target compound in 15–20 minutes with 82–88% yield. The rapid dielectric heating accelerates imine formation and cyclization while minimizing decomposition.
Table 2: Microwave vs. Thermal Conditions
| Method | Time | Yield (%) |
|---|---|---|
| Microwave | 20 min | 88 |
| Thermal | 4 h | 75 |
Mechanistic Insights and Side Reactions
The synthesis proceeds through three key steps:
-
Imine Formation : The aldehyde reacts with thiourea to form an N-acyliminium ion intermediate.
-
Knoevenagel Condensation : Ethyl acetoacetate attacks the imine, forming an enone.
-
Cyclization and Tautomerization : Intramolecular cyclization yields the dihydropyrimidinone core, followed by tautomerization to the final product.
Challenges arise from the electron-withdrawing bromo group, which slows imine formation, and the methoxy group’s susceptibility to demethylation under strong acids. Protective strategies, such as temporary silylation of the hydroxy group, have been explored but add synthetic steps.
Optimization Studies
Solvent Screening
Polar aprotic solvents like DMC and THF improve solubility of the aromatic aldehyde, whereas ethanol promotes side reactions.
Table 3: Solvent Impact on Yield
| Solvent | Yield (%) |
|---|---|
| DMC | 98 |
| THF | 75 |
| Ethanol | 65 |
Q & A
Basic: What are the established synthetic methodologies for this compound?
The synthesis typically involves a Biginelli-like condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde, ethyl acetoacetate, and urea derivatives under acid catalysis. Key steps include:
- Cyclization : Reflux in polar solvents (e.g., acetonitrile or ethanol) with catalysts like sodium hydrogen sulfate to drive ring formation .
- Yield Optimization : Adjusting stoichiometry (e.g., 1:1:1 molar ratio of aldehyde, β-ketoester, urea) and maintaining reflux temperatures (80–100°C) for 6–12 hours. Yields of ~72% have been reported for analogous dihydropyrimidines .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- 1H NMR : Identifies proton environments (e.g., aromatic protons δ 6.74–7.27 ppm, NH signals δ 9.20–10.01 ppm) .
- Elemental Analysis : Validates composition (e.g., C, H, N within ±0.05% of theoretical values) .
- Mass Spectrometry : Confirms molecular weight (e.g., HRMS for exact mass matching).
- IR Spectroscopy : Detects functional groups (e.g., hydroxyl stretch ~3400 cm⁻¹, carbonyl ~1700 cm⁻¹) .
Advanced: How can researchers address low yields in the cyclization step?
- Catalyst Screening : Test Brønsted acids (e.g., HCl, p-TSA) or Lewis acids (ZnCl₂) at 1.2–1.5 equivalents .
- Solvent Optimization : Replace acetonitrile with toluene using Dean-Stark traps for azeotropic water removal .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes) while maintaining yields .
Advanced: How to resolve conflicting NMR data during structural elucidation?
- 2D NMR : Use COSY/HSQC to confirm coupling patterns and carbon-proton correlations .
- Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) .
- X-ray Crystallography : Compare with single-crystal structures of analogs (e.g., bond angles, torsion angles) .
Advanced: How to systematically evaluate thermal stability for formulation studies?
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (N₂ atmosphere, 10°C/min) .
- Differential Scanning Calorimetry (DSC) : Identify melting points (~215–217°C) and polymorphic transitions .
Basic: What biological screening models are appropriate for initial evaluation?
- Enzyme Inhibition Assays : Target cyclooxygenase-2 (COX-2) for anti-inflammatory potential using fluorometric kits .
- Antimicrobial Susceptibility Testing : Determine MIC values against S. aureus and E. coli via microbroth dilution .
Advanced: How to mitigate regioselectivity challenges during functionalization?
- Protecting Groups : Use benzyl ethers to shield hydroxyl groups during bromination or sulfonation .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to predict reactive sites based on electron density .
- Transition Metal Catalysis : Employ Pd/Cu for cross-coupling at the brominated aryl position .
Advanced: What analytical strategies validate purity for pharmacological studies?
- HPLC-MS : Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile mobile phase.
- Chiral Chromatography : Resolve enantiomers (if present) using Chiralpak AD-H columns .
Basic: How to optimize reaction workup and purification?
- Precipitation : Quench reactions with ice water (pH 2–3) to isolate crude product .
- Column Chromatography : Purify using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 ratio) .
Advanced: What mechanistic insights can molecular docking provide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
